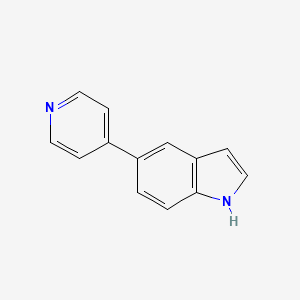

5-(Pyridin-4-yl)-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 Pyridin 4 Yl 1h Indole and Its Analogs

Established Synthetic Pathways for Indole (B1671886) Derivatives

The synthesis of the indole nucleus has been a subject of extensive research for over a century, resulting in a rich collection of named reactions and modern catalytic systems. ijpsjournal.com These methods provide the fundamental tools for constructing the bicyclic indole framework, which can then be functionalized to produce specific derivatives like 5-(Pyridin-4-yl)-1H-indole.

Classical methods for indole synthesis are foundational in organic chemistry and remain widely used due to their reliability and versatility. ijpsjournal.com Many of these have been updated with modern variants to improve yields, expand substrate scope, and employ milder conditions.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is perhaps the most famous method. ijpsjournal.comwikipedia.org It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and aromatization to yield the indole. ijpsjournal.comnih.gov Modern variations have been developed to address limitations such as the availability of aryl hydrazine starting materials. For instance, a two-step protocol starting from readily available haloarenes has been reported. rsc.org Another modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary intermediate. wikipedia.org

Other significant classical methods include:

Madelung Synthesis: This method involves the intramolecular cyclization of N-arylacetamides using a strong base at high temperatures. ijpsjournal.com

Leimgruber–Batcho Synthesis: A two-step process that is particularly useful for preparing indoles with various substituents due to its operational simplicity and tolerance of different functional groups. ijpsjournal.com

Bartoli Indole Synthesis: This method utilizes the reaction of nitroarenes to form the indole ring. rsc.orgresearchgate.net

Reissert Synthesis: Another classical approach that traditionally starts from ortho-substituted nitroarenes. rsc.orgnih.govresearchgate.net

Cadogan Synthesis: This method also often employs nitroarenes as precursors for indole formation. rsc.orgresearchgate.net

These classical syntheses form the bedrock of indole chemistry, providing robust pathways to the core structure. rsc.orgresearchgate.net

| Classical Indole Synthesis | Starting Materials | Key Transformation | Reference |

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization via researchgate.netresearchgate.net-sigmatropic rearrangement | ijpsjournal.comwikipedia.org |

| Madelung Synthesis | N-Arylacetamide | Strong base-induced intramolecular cyclization | ijpsjournal.com |

| Leimgruber–Batcho Synthesis | o-Nitrotoluene derivative | Reductive cyclization | ijpsjournal.com |

| Bartoli Synthesis | Nitroarene, Vinyl Grignard reagent | Nucleophilic addition and rearrangement | nih.gov |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Reductive cyclization | nih.gov |

In recent decades, transition metal catalysis has revolutionized indole synthesis, offering highly efficient and selective methods. arabjchem.orgmdpi.com These techniques often proceed under milder conditions than classical methods and provide access to a broader range of substituted indoles. arabjchem.org Palladium, copper, cobalt, and rhodium are among the most commonly used metals. mdpi.comresearchgate.net

Key strategies involving transition metals include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are instrumental in forming C-C bonds necessary for the indole framework. arabjchem.org The Larock indole synthesis, for example, involves a palladium-catalyzed annulation of 2-haloanilines with alkynes. nih.govresearchgate.net

C-H Functionalization/Activation: This modern approach involves the direct functionalization of C-H bonds, offering an atom-economical route to substituted indoles. mdpi.comrsc.org Transition metal catalysts can selectively activate C-H bonds at various positions on the indole ring (C2, C3, and C4-C7) for arylation, alkenylation, and other transformations. rsc.org

Cycloaddition and Annulation Reactions: Metals can catalyze the cyclization of precursors to form the indole skeleton. arabjchem.org For instance, cobalt(III) has been used to catalyze the indolization of N-alkyl-N-arylhydrazines and the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com

These catalytic methods have greatly expanded the toolkit for constructing complex indole alkaloids and other biologically active indole derivatives. arabjchem.org

| Catalyst | Reaction Type | Description | Reference |

| Palladium (Pd) | Cross-Coupling (e.g., Larock) | Catalyzes the annulation of 2-haloanilines with alkynes. | researchgate.net |

| Palladium (Pd) | C-H Activation | Enables oxidative linkage of two C-H bonds in N-aryl imines to form indoles. | organic-chemistry.org |

| Copper (Cu) | Ullmann-type C-N Coupling | Used in tandem with intramolecular cross-dehydrogenative coupling to assemble indoles. | researchgate.net |

| Cobalt (Co) | Cross-Dehydrogenative Coupling | Catalyzes intramolecular cyclization of ortho-alkenylanilines. | mdpi.com |

| Rhodium (Rh) | Annulation | Used in the annulation of unsymmetrically substituted alkynes. | mdpi.com |

Synthesis of this compound Core Structure

The synthesis of the specific this compound core requires strategies that can effectively join a pyridine (B92270) ring to the 5-position of the indole nucleus. This can be achieved either by forming the indole ring with the pyridine already attached to a precursor or by adding the pyridine ring to a pre-formed indole.

Direct routes typically involve the late-stage introduction of the pyridin-4-yl group onto an indole scaffold. The most common and effective method for this transformation is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.

In a typical approach, a 5-bromo-1H-indole derivative is reacted with pyridine-4-boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4) and a base (e.g., Na2CO3 or CsF). ias.ac.in This reaction efficiently forms the C-C bond between the indole C5 position and the pyridine C4 position. This strategy has been successfully applied to the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, demonstrating its utility in creating similar aryl-heteroaryl linkages. ias.ac.in This method is highly versatile and tolerates a wide range of functional groups on both the indole and pyridine rings.

An alternative strategy involves constructing a more complex heterocyclic system that already contains the necessary components and can be subsequently converted into the desired indole.

A notable precursor-based approach employs the 1,2,4-triazino[5,6-b]indole ring system. The synthesis of 3-(pyridin-4'-yl)-5H-1,2,4-triazino[5,6-b]indole has been reported, starting from isatin. scirp.org Isatin is first converted to 3-hydrazono-indol-2(1H)one, which is then fused with ammonia acetate to yield the triazino[5,6-b]indole core structure with the pyridin-4-yl group at the 3-position. scirp.org While the direct conversion of this specific triazinoindole to this compound is not explicitly detailed in the available literature, the chemical transformation of triazinoindoles into other heterocyclic systems is a known strategy, suggesting the potential for such a pathway. scirp.orgbelnauka.by This approach builds the core structure with the pyridine moiety already in place, offering a different strategic route to the target compound.

Precursor-Based Synthesis

Strategies for Functionalization and Derivatization of this compound

The versatility of the this compound scaffold allows for a wide range of chemical modifications. These transformations can be broadly categorized into modifications at the indole nitrogen, substitutions on the pyridine ring, and the introduction of functionalities at other positions of the indole ring.

Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for derivatization, allowing for the introduction of various alkyl and aryl groups. These modifications can significantly influence the compound's biological activity and pharmacokinetic profile.

N-Alkylation: The N-alkylation of indoles is a fundamental transformation that can be achieved under various conditions. A standard method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. This approach offers good selectivity for N-alkylation over C-alkylation. While specific examples for this compound are not extensively detailed in the reviewed literature, this general protocol is widely applicable to a broad range of indole substrates.

Copper-catalyzed N-alkylation using N-tosylhydrazones represents another efficient method for the direct introduction of alkyl groups onto the indole nitrogen.

N-Arylation: The introduction of an aryl group at the indole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent methods for this transformation. mdpi.com

Ullmann Condensation: This classic method involves the reaction of an indole with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. The use of ligands, such as diamines, can improve the reaction efficiency and allow for milder conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a powerful tool for the formation of C-N bonds. wikipedia.org It offers a broad substrate scope and functional group tolerance, making it suitable for the N-arylation of complex indole derivatives. wikipedia.org The choice of phosphine ligand is critical for the success of the reaction.

While the direct N-arylation of this compound is not explicitly described in the available literature, these established methods provide a reliable framework for such transformations.

Substitutions at the Pyridine Ring

The pyridine ring of this compound is generally less reactive towards electrophilic aromatic substitution than the indole ring due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C-2' and C-4').

Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring is disfavored and typically requires harsh reaction conditions. quimicaorganica.org When it does occur, substitution is generally directed to the meta position (C-3' and C-5') relative to the nitrogen atom. quimicaorganica.org The presence of the electron-donating indole moiety at the C-4' position may influence the regioselectivity, but specific studies on this compound are lacking.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, especially if a good leaving group is present at the C-2' or C-6' position. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on an unactivated pyridine ring, typically occurring at the C-2' position. researchgate.netyoutube.com

Introduction of Various Functionalities at the Indole Ring

Beyond the N-1 position, the indole nucleus of this compound offers several sites for the introduction of new functional groups, with the C-2, C-3, and other positions on the benzene ring being the most common targets.

Functionalization at C-2: The C-2 position of the indole ring can be functionalized through various methods. One common strategy involves the synthesis of derivatives bearing a carbohydrazide group at this position, which can then be further modified. For instance, ethyl 5-amino-1H-indole-2-carboxylate can be converted to the corresponding carbohydrazide, which serves as a versatile intermediate for the synthesis of more complex molecules. tandfonline.comnih.govnih.gov

Functionalization at C-3: The C-3 position of indoles is highly nucleophilic and readily undergoes electrophilic substitution. Key reactions include:

Vilsmeier-Haack Reaction: This reaction allows for the introduction of a formyl group at the C-3 position using a Vilsmeier reagent (e.g., POCl₃/DMF), yielding 3-formylindole derivatives. mdpi.comnih.govacs.org

Mannich Reaction: This three-component reaction of an indole, formaldehyde, and a secondary amine affords a Mannich base, typically at the C-3 position.

These reactions provide valuable handles for further synthetic manipulations.

Development of Hybrid Systems (e.g., Pyrimidine-Indole-Carbohydrazide)

A significant strategy in the derivatization of this compound involves the creation of hybrid molecules that incorporate other heterocyclic systems. This approach aims to combine the pharmacophoric features of different scaffolds to generate novel compounds with enhanced or new biological activities.

One notable example is the synthesis of pyridine-pyrimidine-indole-carbohydrazide derivatives . tandfonline.comnih.govnih.gov A general synthetic route for these hybrids involves the reaction of an appropriately substituted indole-2-carbohydrazide with a pyrimidine (B1678525) precursor. For example, ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate can be converted to the corresponding carbohydrazide by treatment with hydrazine hydrate. tandfonline.comnih.govnih.gov This carbohydrazide can then be reacted with various aldehydes or ketones to generate a library of Schiff base derivatives. researchgate.net

The following table summarizes a selection of synthesized pyrimidine-indole-carbohydrazide derivatives and their reported yields.

| Compound ID | R Group | Yield (%) |

| 12a | H | 80 |

| 12b | Methyl | 82 |

| 12c | n-Butyl | 85 |

| 12d | Phenyl | 78 |

| 12e | 2-Chlorophenyl | 75 |

| 12g | 4-Fluorophenyl | 88 |

| 12i | 4-Nitrophenyl | 90 |

| 12n | 3-Pyridinyl | 76 |

Data sourced from a study on the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. tandfonline.comnih.gov

Other hybrid systems, such as indole-pyrazole and indole-triazole hybrids, have also been explored, demonstrating the broad potential of this derivatization strategy. wikipedia.orgtandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. This technology has been successfully applied to various steps in the synthesis and derivatization of indole-containing compounds. nih.gov

In the context of this compound and its analogs, microwave irradiation has been effectively used in cross-coupling reactions, such as the Suzuki coupling , to facilitate the formation of the C-C bond between the indole and pyridine rings. nih.govnih.govdurham.ac.uk For example, the coupling of a bromo-indole derivative with a pyridineboronic acid can be significantly expedited under microwave conditions. Microwave heating has also been employed for the synthesis of precursors and the final derivatization steps in the generation of hybrid molecules. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov

Purification and Characterization Techniques

The purification and characterization of this compound derivatives are essential to ensure their identity and purity. Standard techniques are employed, with specific methods chosen based on the properties of the individual compounds.

Purification:

Column Chromatography: This is the most common method for the purification of these compounds, typically using silica gel as the stationary phase and a mixture of solvents like dichloromethane and methanol as the mobile phase. tandfonline.comias.ac.in

Recrystallization: For solid compounds, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the purification of small quantities of material, especially for compounds that are difficult to separate by conventional column chromatography.

Characterization: Beyond basic identification using NMR and mass spectrometry, other techniques are employed to provide a comprehensive structural analysis:

Hirshfeld Surface Analysis: This computational method, often used in conjunction with X-ray crystallography data, allows for the visualization and quantification of intermolecular interactions within a crystal, providing insights into the packing and stability of the solid-state structure.

Spectroscopic Analysis (e.g., NMR, MS, IR)

Spectroscopic methods are paramount in determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies the functional groups present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion, thus confirming the molecular weight of the compound. The molecular formula of this compound is C₁₃H₁₀N₂, corresponding to a molecular weight of approximately 194.23 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of functional groups. For this compound, key absorptions would include the N-H stretch of the indole ring, C-H stretching and bending vibrations for both aromatic rings, and C=C and C=N stretching vibrations within the aromatic systems.

Table 1: Representative Spectroscopic Data for Indole and Pyridine Moieties

| Technique | Functional Group | Typical Absorption/Chemical Shift Range |

|---|---|---|

| IR | Indole N-H Stretch | 3300-3500 cm⁻¹ |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |

| ¹H NMR | Indole N-H | δ 7.5-8.5 ppm (broad singlet) |

| Aromatic H | δ 6.5-8.5 ppm | |

| ¹³C NMR | Aromatic C | δ 100-150 ppm |

Note: This table provides general ranges and the exact values for this compound would need to be determined experimentally.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized molecule. For this compound (C₁₃H₁₀N₂), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to validate the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 80.38 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.20 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.42 |

| Total | 194.25 | 100.00 |

X-ray Crystallography for Structural Elucidation

For this compound, a successful crystal structure determination would definitively confirm the connectivity of the atoms and provide insights into the planarity of the ring systems and the dihedral angle between the indole and pyridine rings. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. While a crystal structure for this compound is not publicly documented, data from analogous structures are invaluable for predicting potential structural features.

Table 3: Key Parameters from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise position of each atom in the unit cell. |

| Bond Lengths | Distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

Pharmacological and Biological Evaluation of 5 Pyridin 4 Yl 1h Indole Analogs

Anticancer Activity and Mechanisms of Action

The therapeutic potential of 5-(Pyridin-4-yl)-1H-indole derivatives stems from their ability to target critical pathways involved in tumor survival and immune evasion. By engaging with targets like IDO1 or triggering specific cellular processes like methuosis, these compounds can effectively impede cancer progression.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and has been identified as an important therapeutic target in cancer immunotherapy. nih.govresearchgate.net Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, which results in the suppression of T-cell-mediated immune responses and facilitates tumor immune escape. nih.govnih.gov

In an effort to develop novel IDO1 inhibitors, researchers designed and synthesized a series of 1H-indole-4,7-dione derivatives. nih.gov Within this series, the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold was identified as a promising core structure for potent IDO1 inhibitors, with several compounds demonstrating moderate inhibitory activity at the micromolar level in both enzymatic and cell-based assays. nih.gov

| Compound | Enzymatic IC50 (µM) | Cellular IC50 (µM) in IFN-γ stimulated HeLa cells |

|---|---|---|

| Analog 1 | 15.4 | 25.7 |

| Analog 2 | 8.2 | 18.3 |

| Analog 3 | 5.6 | 12.1 |

Further mechanistic studies, including enzyme kinetics experiments, were conducted to elucidate the nature of the interaction between the 5-(pyridin-3-yl)-1H-indole-4,7-dione analogs and the IDO1 enzyme. The results from these experiments revealed that these novel compounds act as reversible competitive inhibitors of IDO1. nih.gov This mode of inhibition suggests that the compounds bind to the active site of the enzyme, competing with the natural substrate, L-tryptophan.

To understand the structural basis of their inhibitory activity, molecular docking simulations were performed. nih.govnih.gov These computational studies modeled the interaction of the 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives within the catalytic cleft of the IDO1 enzyme. nih.gov The docking poses predicted that the inhibitors occupy the active site and form key interactions with amino acid residues and the heme cofactor, which is consistent with their observed competitive inhibition mechanism. nih.govresearchgate.net Such in-silico approaches are crucial for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. nih.gov

A distinct anticancer mechanism exhibited by analogs of this compound is the induction of methuosis. Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles, ultimately leading to the rupture of the plasma membrane. acs.orgnih.gov This cell death pathway is of particular interest as it can be triggered in cancer cells that have developed resistance to traditional apoptosis-inducing therapies. nih.gov

Indolyl-pyridinyl-propenones, such as 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), were among the first compounds of this class identified as potent inducers of methuosis. acs.orgnih.gov More recently, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were developed, with compound 12A emerging as a highly effective and selective methuosis inducer. nih.gov This compound demonstrated significant cytotoxicity against a range of cancer cell lines while showing minimal effect on normal human cells. nih.gov

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 0.85 |

| HeLa | Cervical Cancer | 1.12 |

| HepG2 | Liver Cancer | 1.34 |

| MCF-7 | Breast Cancer | 1.56 |

| MCF-10A | Normal Breast Epithelial | > 20 |

| LO2 | Normal Liver | > 20 |

A defining characteristic of methuosis is the formation of extensive cytoplasmic vacuolization. nih.gov Studies on compound 12A sought to determine the origin of these vacuoles. nih.gov To distinguish between vacuoles derived from macropinocytosis and those from autophagy, cells were treated with autophagy inhibitors (3-methyladenine and LY294002) and an autophagy activator (rapamycin). nih.gov The results showed that neither inhibiting nor activating autophagy had any effect on the vacuolization induced by 12A . nih.gov This strongly indicates that the vacuoles are not autophagosomes but are instead derived from macropinosomes, which is a hallmark of methuosis. nih.govnih.gov

Investigations into the cellular processes accompanying methuosis have pointed to the involvement of the endoplasmic reticulum (ER). nih.gov Transmission electron microscopy of cells treated with compound 12A suggested that the induced cytoplasmic vacuoles may originate from the ER. nih.gov This observation was further supported by evidence of ER stress. nih.gov Treatment with 12A led to a dose-dependent increase in the mRNA levels of C/EBP homologous protein (CHOP), a well-known marker for ER stress. nih.gov These findings suggest that the induction of methuosis by these indole (B1671886) analogs is accompanied by, and possibly linked to, the induction of ER stress. nih.gov

Induction of Methuosis

Activation of MAPK/JNK Signaling Pathway

Certain analogs of this compound have been shown to induce a form of non-apoptotic cell death known as methuosis, which is characterized by extensive cytoplasmic vacuolization. The molecular mechanism underlying this effect involves the activation of the Mitogen-activated protein kinase (MAPK)/c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov For instance, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, compound 12A , was identified as a selective methuosis inducer. nih.gov Studies demonstrated that the cell death initiated by this compound is linked to the activation of the MAPK/JNK signaling cascade. nih.gov This activation represents a key step in the execution of methuotic cell death in cancer cells treated with these indole derivatives. nih.gov

General Pan-Cytotoxicity Against Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated broad-spectrum cytotoxicity against a variety of human cancer cell lines. One study synthesized a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and evaluated their antiproliferative activity. nih.gov Compound 12A from this series exhibited high pan-cytotoxicity, with IC₅₀ values below 6.0 µM across different cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), MDA-MB-231, and MCF-7 (breast cancer). nih.gov

Similarly, pyrazolinyl-indole derivatives incorporating the pyridin-4-yl moiety have shown remarkable cytotoxic activities. nih.govmdpi.com Specifically, compound HD12 was active against panels of cell lines representing nine types of cancer: leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer. nih.govmdpi.com Another series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides also showed potent activity against various liver and other cancer cell lines. researchgate.netnih.gov

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

| 12A | Multiple Lines | Pan-Cancer | < 6.0 | nih.gov |

| HD12 | 56 NCI Lines | Pan-Cancer | Not specified | nih.govmdpi.com |

| ja | TNBC Lines | Breast Cancer | Not specified | nih.gov |

| 8b | Liver Cancer Lines | Liver Cancer | Not specified | researchgate.netnih.gov |

Selective Toxicity Profile (Cancer Cells vs. Normal Cells)

A critical attribute for any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several analogs of this compound have demonstrated a favorable selective toxicity profile.

The methuosis inducer 12A was found to be highly cytotoxic to a broad spectrum of cancer cells but was not toxic to non-tumorigenic cell lines such as MCF-10A and LO2, with IC₅₀ values greater than 50 µM for these normal cells. nih.gov This indicates a high degree of selectivity for cancer cells. nih.gov

Further evidence of selectivity comes from a series of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives. The active compound ja displayed potent activity against triple-negative breast cancer (TNBC) cell lines but did not inhibit the human normal breast cancer cell line MCF-10A, showing a selectivity index (SI) greater than 20. nih.gov Another study on a different series of indole derivatives also reported selective cytotoxic effects on the human lung cancer cell line (H460) compared to the normal lung cell line (MCR-5). researchgate.net

The indole-based dihydroisoxazole (B8533529) derivative DHI1 also showed high selectivity toward leukemia Jurkat and HL-60 cells while exhibiting minimal toxicity to noncancerous cells. acs.org

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a validated strategy in cancer therapy. The indole nucleus is a core structure in many agents that interfere with tubulin function. semanticscholar.orgnih.gov Analogs built upon the this compound scaffold have been investigated as tubulin polymerization inhibitors. nih.govnih.gov

Research has shown that replacing the B ring of the well-known tubulin inhibitor combretastatin (B1194345) A-4 with an N-methyl-5-indolyl group can restore potent tubulin polymerization inhibition (TPI) and cytotoxicity. nih.gov Furthermore, a study on indole/1,2,4-triazole hybrids, designed to mimic the structure of combretastatin, identified compounds with an indole ring (Ring A) and a pyridine (B92270) linker as having cytotoxic activity related to this mechanism. mdpi.com While direct data for "this compound" itself is specific, the broader class of indole-pyridine hybrids is recognized for its potential to inhibit tubulin polymerization. nih.govmdpi.com

Inhibition of Specific Cancer Targets (e.g., EGFR, CDK-2, 14-3-3η protein, Mcl-1, Nur77, AKT1, Ox2R)

Analogs of this compound have been designed and evaluated as inhibitors of a multitude of specific protein targets implicated in cancer progression.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. nih.govresearchgate.net A series of newly designed pyrazolinyl-indole analogs were synthesized, and molecular docking studies were performed on the EGFR tyrosine kinase to validate their activity. mdpi.com Compound HD12 , which contains a (pyridin-4-yl)methanone group, demonstrated remarkable cytotoxic activity across a wide range of cancer cell lines, suggesting its potential as an EGFR inhibitor. nih.govmdpi.com

CDK-2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is common in cancer. google.com N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues, which are structurally related to the core compound, have been identified as potent candidates for CDK2 inhibition through in silico studies. rsc.org One analog, NPPA3 , showed a strong binding affinity of -68.23 kcal·mol⁻¹. rsc.org Furthermore, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded compound 15 , a potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.gov Pyrazolyl-s-triazine derivatives with an indole motif have also been evaluated as dual EGFR and CDK-2 inhibitors. frontiersin.org

14-3-3η protein: Information specifically linking this compound analogs to the inhibition of the 14-3-3η isoform was not prominently found in the reviewed literature.

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein overexpressed in many cancers. rsc.orgnih.gov Researchers have designed novel 1H-indole-2-carboxylic acid compounds as Mcl-1 inhibitors. nih.gov Compound 47 from this series was shown to bind to the BH3 binding groove of Mcl-1 with a Kᵢ of 24 nM, inducing apoptosis in acute myeloid leukemia (AML) cells. nih.gov

Nur77: The orphan nuclear receptor Nur77 is a potential therapeutic target for cancer. researchgate.net A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were evaluated as potent Nur77 modulators. researchgate.netnih.gov Compound 8b from this series showed excellent Nur77-binding activity and its cytotoxic action was linked to inducing Nur77-dependent apoptosis. researchgate.netnih.gov A subsequent study on related compounds identified ja , which had an improved Nur77-binding capability with a K D of 91 nM. nih.govfigshare.com

AKT1: The AKT1 kinase is a central node in signaling pathways that promote cell survival. A series of oxindole-pyridine-based compounds were developed as potent and selective protein kinase B/Akt inhibitors. nih.gov The most potent compound, 11n , demonstrated an IC₅₀ of 0.17 nM against Akt1. nih.gov

Ox2R: No specific research findings detailing the inhibition of Orexin Receptor 2 (Ox2R) by this compound analogs were identified in the reviewed search results.

Table 2: Inhibition of Specific Cancer Targets by this compound Analogs

| Target | Compound | Activity | Value | Source |

| CDK-2 | 15 | Kᵢ | 0.005 µM | nih.gov |

| Mcl-1 | 47 | Kᵢ | 24 nM | nih.gov |

| Nur77 | ja | K D | 91 nM | nih.govfigshare.com |

| Nur77 | 8b | K D | 354 nM | nih.govfigshare.com |

| AKT1 | 11n | IC₅₀ | 0.17 nM | nih.gov |

Antimicrobial Activity

Antifungal Properties

The indole nucleus is a core component of many compounds investigated for their therapeutic properties, including antifungal activity. researchgate.net Research into substituted indoles has demonstrated that various analogs possess activity against a range of fungal pathogens. researchgate.net For instance, studies have shown that certain 1H-indole-4,7-dione derivatives exhibit potent antifungal effects against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net

A systematic investigation into 64 substituted indoles revealed that the majority displayed some level of antifungal activity against Botrytis allii and Cladosporium cucumerinum. researchgate.net A smaller subset of these compounds was also effective against Penicillium italicum and Aspergillus niger. researchgate.net Within this series, 3-phenylindole and 3-(2-methyl-phenyl)indole were identified as having the highest activities. researchgate.net The antifungal efficacy of these indole derivatives was found to correlate with specific physicochemical properties, including a substituent constant (π) derived from TLC Rf values and the NMR chemical shift of the NH proton. researchgate.net While the broad antifungal potential of the indole scaffold is established, specific studies focusing on the antifungal properties of this compound analogs are not extensively detailed in the reviewed literature.

Table 1: Antifungal Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative(s) | Fungal Strain(s) | Reported Activity | Reference |

|---|---|---|---|---|

| 1H-Indole-4,7-diones | Not specified | Candida krusei | Potent | researchgate.net |

| 1H-Indole-4,7-diones | Not specified | Cryptococcus neoformans | Potent | researchgate.net |

| 1H-Indole-4,7-diones | Not specified | Aspergillus niger | Potent | researchgate.net |

| Substituted Indoles | 3-phenylindole | Botrytis allii, Cladosporium cucumerinum | High | researchgate.net |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The development of novel agents to combat tuberculosis is a critical area of research, and compounds incorporating both indole and pyridine moieties have emerged as promising candidates. nih.gov A series of hybrid hydrazides and hydrazide-hydrazones that combine these two nuclei have been designed, synthesized, and evaluated for their in vitro antimycobacterial activity. nih.gov Several of these compounds demonstrated significant efficacy, with the most active derivatives showing Minimum Inhibitory Concentration (MIC) values against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis that were comparable to the frontline drug Isoniazid (INH) (0.05-2 μg/mL). nih.gov Notably, five compounds from this series also exhibited considerable activity against an INH-resistant clinical isolate of M. tuberculosis (CN-40), with MICs ranging from 2 to 5 μg/mL, suggesting a potential mechanism of action distinct from that of INH. nih.gov

Other research has focused on different classes of indole derivatives, such as indole-2-carboxamides. rsc.org These compounds are believed to exert their antitubercular effect by targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org One analog, compound 8g from a reported series, displayed very high activity against the drug-sensitive M. tuberculosis H37Rv strain, with a MIC value of 0.32 μM. rsc.org This compound also showed high selectivity for the mycobacterial target over mammalian cells, indicating minimal cytotoxicity. rsc.org

Table 2: Antitubercular Activity of Indole-Pyridine and Indoleamide Analogs This table is interactive. You can sort and filter the data.

| Compound Class | M. tuberculosis Strain | MIC | Reference |

|---|---|---|---|

| Indole-Pyridine Hydrazides | H37Rv (INH-sensitive) | 0.05-2 μg/mL | nih.gov |

| Indole-Pyridine Hydrazides | CN-40 (INH-resistant) | 2-5 μg/mL | nih.gov |

| Indole-2-carboxamide (Compound 8g) | H37Rv (DS) | 0.32 μM | rsc.org |

| N-(1-adamantyl)-indole-2-carboxamide | H37Rv | 0.68 μM | rsc.org |

Anti-HIV Activity

The indole scaffold, often in combination with a pyridine or related heterocyclic ring, is a key feature in the design of various anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). unav.edu Pyrimido[5,4-b]indole derivatives, which feature a fused indole and pyrimidine (B1678525) system, have been synthesized and evaluated as inhibitors of both wild-type and mutant HIV-1 reverse transcriptase (RT). unav.eduresearchgate.net Structure-activity relationship studies on these compounds suggest that activity is enhanced by simultaneous substitution at positions 2 and 4 of the pyrimido[5,4-b]indole ring, especially with alkyldiamine chains. researchgate.net

In addition to targeting reverse transcriptase, indole-pyridine hybrids have been investigated as potent inhibitors of HIV-1 integrase, another crucial enzyme for viral replication. nih.gov Research has shown that compounds bearing a diketoacid functionality at position 5 of the indole system exhibit good activity against both the integrase enzyme and HIV in cell-based assays. nih.gov The evaluation of novel pyridine-based compounds for anti-HIV activity often includes determining the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50), which indicates the compound's therapeutic window. researchgate.net

Table 3: Anti-HIV-1 Activity of Selected Pyrimido[5,4-b]indole Derivatives against Wild-Type RT This table is interactive. You can sort and filter the data.

| Compound | R2 Substituent | R4 Substituent | IC50 (μM) | Reference |

|---|---|---|---|---|

| 4e | -NH(CH2)2N(CH3)2 | -NH(CH2)2N(CH3)2 | 0.4 | unav.edu |

| 4i | -NH(CH2)3N(CH3)2 | -NH(CH2)3N(CH3)2 | 0.2 | unav.edu |

| 4j | -NH(CH2)4N(CH3)2 | -NH(CH2)4N(CH3)2 | 0.3 | unav.edu |

| 4m | -NH(CH2)2N(C2H5)2 | -NH(CH2)2N(C2H5)2 | 0.2 | unav.edu |

| 4t | -NH(CH2)3-piperidine | -NH(CH2)3-piperidine | 0.2 | unav.edu |

Receptor Binding and Modulation

Dopamine (B1211576) D2 Receptor Ligand Affinity

Analogs of this compound have been explored as ligands for various G-protein coupled receptors (GPCRs), including dopamine receptors. nih.gov The dopamine D2 receptor is a key target for antipsychotic medications. nih.gov Studies on related structures, such as 4-(1H-indol-3-yl)-1-butyl-substituted piperidines, have demonstrated binding affinity for the D2 receptor, although often alongside affinity for other receptors like sigma and serotonin (B10506) receptors. researchgate.net For example, the compound 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole showed a D2 receptor binding affinity (IC50) of 4200 nM. researchgate.net

More targeted efforts have yielded compounds with significantly higher affinity. A series of 7-(4-(4-(aryl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-ones, which share structural motifs with indole-pyridine structures, were found to bind to the D2 receptor subtype with high affinity. researchgate.net Specifically, two derivatives, 6 (aryl = 2-methoxyphenyl) and 7 (aryl = 2-(2-fluoroethoxy)phenyl), displayed Ki values of less than 0.3 nM and exhibited over 50-fold selectivity for the D2 receptor versus the D3 receptor. researchgate.net These findings highlight the potential for developing highly potent and selective D2 receptor ligands based on scaffolds related to the indole-pyridine framework.

Table 4: Dopamine D2 Receptor Binding Affinity for Selected Indole-Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Structure Type | Receptor | Affinity (Ki/IC50) | Reference |

|---|---|---|---|---|

| 11a | 3-(ω-Aminoalkyl)-1H-indole | Dopamine D2 | IC50 = 4200 nM | researchgate.net |

| 14f | Spiro[isobenzofuran-piperidine] | Dopamine D2 | IC50 = 800 nM | researchgate.net |

| 6 | Dihydroquinolinone | Dopamine D2 | Ki < 0.3 nM | researchgate.net |

| 7 | Dihydroquinolinone | Dopamine D2 | Ki < 0.3 nM | researchgate.net |

5-HT Receptor Binding (e.g., 5-HT6 receptor antagonists)

The serotonin 5-HT6 receptor is a prominent target in the search for treatments for cognitive impairment associated with disorders like Alzheimer's disease and schizophrenia. portico.org Antagonism of this receptor is considered a promising therapeutic strategy. portico.org A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives was specifically designed to yield potent 5-HT6 receptor ligands. acs.orgnih.gov

This research led to the identification of compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), a potent and selective 5-HT6 receptor antagonist. acs.orgnih.gov In vitro binding assays confirmed the high affinity of these compounds for the human 5-HT6 receptor. The introduction of an azinylsulfonyl group at the N1 position of the indole ring, combined with a tetrahydropyridine (B1245486) moiety at the 3-position, proved to be a successful strategy for achieving high-affinity binding. These compounds represent a significant development in the quest for novel 5-HT6 receptor antagonists based on the indole template. acs.orgnih.gov

Table 5: Binding Affinity of N1-Azinylsulfonyl-1H-indole Analogs at the Human 5-HT6 Receptor This table is interactive. You can sort and filter the data.

| Compound | Azinyl Group | R5 Substituent | Ki (nM) | Reference |

|---|---|---|---|---|

| 23 | 4-quinolyl | H | 13 | nih.gov |

| 24 | 4-quinolyl | OMe | 19 | nih.gov |

| 25 | 4-isoquinolyl | OMe | 13 | acs.orgnih.gov |

| 29 | 5-quinolyl | OMe | 17 | nih.gov |

Toll-like Receptor 4 (TLR4) Agonist Activity

Toll-like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, most notably lipopolysaccharide (LPS) from Gram-negative bacteria. frontiersin.org Activation of TLR4 triggers a pro-inflammatory response, and mild stimulation with TLR4 agonists can serve as a powerful vaccine adjuvant. frontiersin.org The search for novel, small-molecule TLR4 agonists is an active area of research aimed at developing new immunomodulatory agents. nih.gov

Following a high-throughput screening of small molecule libraries, a new class of TLR4 agonists was discovered. nih.gov These compounds, which are products of the 4-component Ugi synthesis reaction, were shown to potently activate human TLR4-transfected cells. nih.gov A notable characteristic of these Ugi compounds is their species preference; they are potent triggers of human TLR4 but not mouse TLR4. nih.gov While these findings demonstrate that small molecules can act as TLR4 agonists, the current literature does not specifically identify this compound or its direct analogs as possessing this activity. The identified small-molecule agonists belong to a different structural class, highlighting the diversity of compounds that can potentially modulate this receptor. nih.gov

CFTR Potentiation

Analogs of this compound, specifically those based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, have been identified as a novel class of CFTR potentiators. acs.orgnih.gov These compounds have shown efficacy in rescuing the gating defects of F508del- and G551D-CFTR mutants, which are common mutations in cystic fibrosis. nih.gov

A high-throughput screening campaign followed by structure-activity relationship (SAR) studies led to the discovery of several potent analogs. acs.orgnih.gov The core structure, also known as 1,2,3,4-tetrahydro-γ-carboline, served as the foundational scaffold for these investigations. acs.orgnih.gov The potency of these compounds was evaluated using Fischer rat thyroid (FRT) cells stably coexpressing mutant CFTR and a halide-sensitive yellow fluorescent protein (HS-YFP). acs.org

Initial screening identified several hit compounds, including Hit-7, Hit-8, and Hit-9, which demonstrated dose-dependent activation of mutant CFTR. acs.org Further optimization of these initial hits led to the development of more potent analogs. For instance, enantiomerically pure compound 39 was found to have a good efficacy in rescuing the gating defect of both F508del- and G551D-CFTR. nih.gov In F508del-CFTR FRT cells, several of the optimized potentiators showed efficacy comparable to the well-known CFTR potentiator, VX-770. nih.gov Specifically, compound 39 was identified as the most potent analog within this novel series of tetrahydro-γ-carbolines. nih.gov

The table below summarizes the activity of selected 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs as CFTR potentiators.

| Compound | F508del-CFTR EC50 (µM) | G551D-CFTR Activity |

| Hit-7 (1) | ~5 | Active |

| Hit-8 (2) | >10 | Active |

| Hit-9 (3) | ~2.5 | Active |

| 39 | <1 | Most potent in series |

Factor Xa Inhibition

Indole-based compounds, representing analogs of this compound, have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.gov A series of indole and carbazole-based inhibitors have demonstrated significant inhibitory activity against FXa. nih.gov

One of the most potent compounds from this series exhibited a Ki of 0.2 nM for FXa and demonstrated high selectivity over other serine proteases like thrombin (900-fold) and trypsin (750-fold). nih.gov The structure-activity relationship studies revealed that the indole scaffold is a key component for achieving high affinity and selectivity.

Further research into pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, which can be considered constrained analogs of pyridinyl-indoles, also identified potent FXa inhibitors. mdpi.com In vitro testing of these compounds revealed that several derivatives were capable of inhibiting both Factor Xa and Factor XIa, while others were selective for Factor XIa. mdpi.com The most potent Factor Xa inhibitor from this series had an IC50 value of 3.68 µM. mdpi.com

The table below presents the inhibitory activity of selected indole-based analogs against Factor Xa.

| Compound Class | Most Potent Analog Ki (nM) | Selectivity (vs. Thrombin) |

| Indole-based | 0.2 | 900-fold |

| Carbazole-based | - | - |

Structure Activity Relationship Sar Studies and Computational Analysis

Positional Isomerism and Substituent Effects on Biological Activity

The biological profile of the pyridinyl-indole scaffold can be finely tuned by altering the position of the pyridine (B92270) nitrogen, adding various functional groups (substituents) to either heterocyclic ring, or modifying the linkage between them.

The point of attachment of the indole (B1671886) moiety to the pyridine ring—creating positional isomers (2-yl, 3-yl, or 4-yl)—is a critical determinant of biological activity. While direct comparative studies on 5-(Pyridin-4-yl)-1H-indole and its 2-yl and 3-yl isomers are not extensively detailed in available literature, research on analogous structures provides significant insights.

For instance, in a series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the meta-isomer (pyridin-3-yl) was identified as the most potent analgesic and anti-inflammatory agent when compared to its ortho- (pyridin-2-yl) and para- (pyridin-4-yl) counterparts mdpi.com. This suggests that the orientation of the pyridine nitrogen atom significantly influences the molecule's interaction with its biological target. Further research into 1H-indole-4,7-dione derivatives identified the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold as a promising basis for developing Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors nih.gov.

Additionally, the position of substituents on the indole ring itself has been shown to be crucial. In one study, transferring a (4-(pyridin-3-yl)pyrimidin-2-yl)amino group from the 4-position to the 5-position of the indole ring led to a significant enhancement in vacuolization-inducing effect in cancer cells tandfonline.commdpi.com. This highlights that the spatial arrangement and relative positioning of the two ring systems are fundamental to the molecule's function.

The addition of chemical substituents to the indole or pyridine rings is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of the parent compound.

Indole Ring Substituents: The nature and position of substituents on the indole nucleus significantly affect biological activity.

Electron-Donating vs. Electron-Withdrawing Groups: In studies of 1H-indole-2-carboxamides, small, aliphatic, electron-donating groups (EDGs) such as methyl, ethyl, cyclopropyl, and methoxy groups at the 5-position of the indole core were found to be favorable for anti-Trypanosoma cruzi activity. Conversely, the introduction of electron-withdrawing groups (EWGs) like halogens (chloro) or trifluoromethyl resulted in inactive compounds nih.gov.

Metabolic Stability: Ring substitution can also enhance activity by improving metabolic stability. In a study of prodolic acid analogs, substitution on the indole ring was shown to interfere with metabolic hydroxylation, leading to a prolonged serum half-life and enhanced anti-inflammatory activity nih.gov.

Pyridine Ring Substituents: Modifications to the pyridine ring also play a pivotal role in defining the compound's activity. In the development of tubulin polymerization inhibitors, researchers designed three series of compounds, including pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles. By optimizing substituents on the pyridine ring, they identified compounds with potent anti-cancer activity mdpi.com. The presence of specific groups can facilitate key interactions with target proteins, enhancing binding affinity and subsequent biological effects.

The following table summarizes the observed effects of different substituents on the activity of pyridinyl-indole and related scaffolds.

| Ring | Substituent Type | Effect on Activity | Example Compound Class |

|---|---|---|---|

| Indole (5-position) | Small, Electron-Donating (e.g., -CH3, -OCH3) | Increased Potency | 1H-indole-2-carboxamides |

| Indole (5-position) | Electron-Withdrawing (e.g., -Cl, -CF3) | Loss of Potency | 1H-indole-2-carboxamides |

| Indole | General Substitution | Increased (due to enhanced metabolic stability) | Prodolic acid analogs |

| Pyridine | Aromatic Groups | Optimized Potency | Pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles |

SAR studies on 1H-indole-2-carboxamides demonstrated the linker's importance. Minor changes, such as shifting a methylene group or extending the chain (homologation), resulted in a complete loss of activity. Interestingly, reversing the orientation of an amide linker restored potency, while replacing the carboxamide with a bioisostere like sulfonamide also led to an inactive compound nih.gov. This indicates a strict requirement for the linker's length, shape, and electronic properties.

Similarly, in the development of SERCA2a activators, various linkers between an indoline core and another moiety were tested. An ether linker (-O-) was found to produce the highest activity. In contrast, other linkers, such as a thioether (-S-), sulfone (-SO2-), or a secondary amine (-NH-), either abolished or inhibited the desired activity researchgate.net. These findings underscore that the linker is not merely a spacer but an integral pharmacophoric element.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical models to predict the biological activity of compounds based on their structural features nih.gov. These methods are invaluable for rational drug design, allowing scientists to prioritize the synthesis of compounds with the highest probability of success.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. The process involves aligning the molecules and then calculating their interaction energies with a probe atom at various points on a 3D grid.

In a study on derivatives of 3-(1,2,5,6-tetrahydropyridin-4-yl)indole (4-THPI), a structure closely related to the pyridinyl-indole scaffold, CoMFA was used to develop 3D-QSAR models for binding affinity at serotonin (B10506) receptors. A key advantage of CoMFA highlighted in this research is its ability to include structurally diverse compounds that would be difficult to analyze with conventional QSAR methods. The CoMFA models successfully predicted the binding affinities for a test set of compounds, demonstrating the method's utility in guiding the design of new analogs.

Hansch analysis is a classical QSAR approach that relates the biological activity of a compound to its physicochemical parameters through a linear or non-linear equation. The most common parameters used are hydrophobicity (log P or π), electronic effects (σ), and steric effects (Es).

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational tools for investigating the potential interactions between a ligand, such as this compound, and a biological target, typically a protein. These in silico methods provide valuable insights into the binding modes and affinities of small molecules, guiding the design and development of new therapeutic agents. By predicting how a compound might fit into the active site of a protein, researchers can prioritize molecules for synthesis and experimental testing.

Docking studies have been instrumental in evaluating various pyridine-indole hybrids. For instance, a combined docking and molecular dynamics approach was utilized to identify the possible binding modes of novel pyridine-indole hybrids as inhibitors of the CYP17A1 enzyme, which is a target in prostate cancer treatment. nih.gov Similarly, molecular docking has been applied to study bis(indolyl)pyridines, which are analogues of the marine alkaloid nortopsentin, to understand their biofilm formation inhibitory activity. nih.gov These computational techniques facilitate the exploration of structural diversity and help to identify promising lead compounds by predicting their interactions with cancer-related macromolecules like cyclin-dependent kinases (CDK-2, CDK-6), B-cell lymphoma 2 (Bcl-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net

Ligand-Protein Interactions and Binding Sites

The specific interactions between a ligand and the amino acid residues within a protein's binding site are crucial for its biological activity. Molecular docking simulations can elucidate these interactions, which commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For derivatives of the this compound scaffold, docking studies have revealed key interactions with various protein targets. In the case of Indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target, derivatives like 5-(pyridin-3-yl)-1H-indole-4,7-diones have been analyzed to understand their binding mechanism. nih.gov Studies on other indole-based compounds targeting different enzymes have provided detailed interaction maps. For example, in the active site of Cyclin-Dependent Kinase 5 (CDK-5), azine derivatives bearing an indole moiety have shown significant interactions with key residues. mdpi.com The binding of ligands to serum albumins, such as bovine serum albumin (BSA), has also been investigated, identifying preferential binding to specific sites within the protein's subdomains. ajol.info These analyses highlight how the indole and pyridine rings, along with any substituents, contribute to the binding orientation and affinity by engaging with specific amino acid side chains. researchgate.net

Table 1: Examples of Ligand-Protein Interactions for Indole-Pyridine Scaffolds

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Pyridine-Indole Hybrids | CYP17A1 | Not specified | Target binding modes identified |

| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 | Not specified | Binding to active site |

| Azines bearing Indole | CDK-5 | Not specified | Significant interactions with active site residues |

Prediction of Binding Affinity

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, often expressed as a scoring function value (e.g., in kcal/mol) or as a predicted inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). nih.gov Accurately predicting binding affinity is a significant challenge in drug discovery, and various computational methods, from free energy-based simulations to machine learning-based scoring functions, have been developed to address this. nih.gov

For pyridine-indole derivatives, computational studies have reported predicted binding affinities against several targets. For instance, a novel series of (3-amino-5-methyl-1H-indazol-1-yl)(5-substituted-pyridin-3-yl)methanone derivatives were evaluated using AutoDock, with the most potent binder showing a binding energy of –8.7 kcal/mol. researchgate.net In another study, N-tosyl-indole hybrid thiosemicarbazones were identified as competitive tyrosinase inhibitors, with the most potent compound exhibiting an IC50 value of 6.40 ± 0.21 µM and a Ki of 3.42 ± 0.03 µM. nih.gov These predictions are crucial for ranking compounds and understanding structure-activity relationships, although they require experimental validation. columbia.edu

Table 2: Predicted Binding Affinities for Related Indole Derivatives

| Compound Class | Protein Target | Predicted Affinity |

|---|---|---|

| (3-amino-5-methyl-1H-indazol-1-yl)(5-substituted-pyridin-3-yl)methanone | Not specified | -8.7 kcal/mol (docking score) |

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase | IC50 = 6.40 ± 0.21 µM |

| Pyridine Indole Hybrids | CYP17A1 | IC50 = 4 nM (for compound 11) |

Conformational Analysis of the Compound

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis involves studying the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. Understanding the preferred conformations of a ligand like this compound is essential for predicting its interaction with a receptor.

Computational analysis can be used to determine the energy barriers for rotation between different parts of a molecule, such as the indole and pyridine rings. For example, in a study of conformationally constrained analogues of a pyrazole-based compound, computational analysis indicated a significant energy barrier of approximately 20 kcal/mol for the rotation of two aryl rings. nih.gov Such studies help to understand which conformations are energetically favorable and thus more likely to be the "bioactive conformation" that binds to the target. This information is vital because constraining a molecule into a suboptimal orientation can lead to reduced binding affinity and biological potency.

Computational Chemistry Approaches

Beyond molecular docking, a range of more advanced computational chemistry methods are employed to gain a deeper understanding of the properties and behavior of molecules like this compound. These methods can provide detailed information on electronic structure, molecular dynamics, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net DFT calculations are valuable for validating experimentally determined structures and for providing insights into the chemical reactivity of a compound. mdpi.com

For indole and its derivatives, DFT calculations have been used to determine optimized geometrical parameters (bond lengths and angles) and to predict vibrational spectra (FT-IR). researchgate.net Studies have shown that the results from DFT methods, such as B3LYP, are often in good agreement with experimental data. researchgate.netmdpi.com Such calculations can also be used to generate spectral properties like NMR chemical shifts, which aids in structure elucidation. nih.gov For related pyridinyl compounds, DFT has been used to produce energy-optimized structures, calculate molecular orbitals (HOMO and LUMO), and map electrostatic potential surfaces to understand chemical properties.

Molecular Dynamics Simulations

MD simulations are frequently used in conjunction with molecular docking to refine the predicted binding poses and to assess the stability of the ligand in the active site. nih.gov For example, MD simulations of N-tosyl-indole hybrids bound to tyrosinase were used to evaluate the binding mode. nih.gov These simulations can reveal how the flexibility of the protein and ligand influences the binding event. nih.gov Gaussian accelerated molecular dynamics (GaMD), an enhanced sampling technique, has been used to investigate the inhibition mechanisms of peptides on enzymes, demonstrating the power of these methods to elucidate complex biological processes at a molecular level. mdpi.com

Table 3: Summary of Molecular Dynamics Simulation Applications for Indole-Containing Compounds

| Compound Class | Protein Target | Purpose of Simulation |

|---|---|---|

| Pyridine Indole Hybrids | CYP17A1 | Identify possible target binding modes. nih.gov |

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase | Evaluate the binding mode of the most potent inhibitor. nih.gov |

| Peptidomimetic Inhibitors | Plasmepsin IV / Cathepsin D | Investigate binding and selectivity. nih.gov |

Based on a comprehensive review of available scientific literature, there is insufficient specific preclinical data for the compound This compound to generate the detailed article as requested in the provided outline.

The search results consistently point to studies of related, but structurally distinct, molecules. The available research focuses on:

Isomers : A significant body of research exists for derivatives of 5-(Pyridin-3-yl)-1H-indole, which is an isomer of the requested compound. However, these findings cannot be attributed to the this compound structure.

Complex Derivatives : Some studies feature compounds that contain both a pyridin-4-yl group and an indole group within the same molecule, but they are part of a different core structure and are not direct derivatives of the this compound scaffold. For example, research on compounds like [(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone] involves a different molecular framework.

Due to the strict instruction to focus solely on the chemical compound “this compound” and not introduce information outside this explicit scope, it is not possible to provide scientifically accurate details for the requested sections on in vitro and in vivo efficacy. Constructing the article would require extrapolating data from different chemical entities, which would be scientifically inaccurate and misleading.

Therefore, no article can be generated that would be both compliant with the instructions and factually accurate for the specified subject.

Preclinical Studies and Therapeutic Potential

In Vivo Efficacy Studies

Assessment of Pharmacological Effects in Biological Systems

The indole (B1671886) and pyridine (B92270) rings are foundational structures in many biologically active compounds. bohrium.comwisdomlib.orgwikipedia.org The combination of these two heterocycles in the 5-(Pyridin-4-yl)-1H-indole scaffold has given rise to derivatives with a wide range of pharmacological activities, positioning them as promising candidates for drug development. nrfhh.com Research into compounds built upon this core structure has demonstrated potential applications in oncology and neurology.

Derivatives of the indole-pyridine framework have been investigated as potent anticancer agents through various mechanisms of action. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as modulators of the orphan nuclear receptor Nur77, which plays a role in apoptosis. researchgate.netnih.gov One compound from this series, 8b, showed significant cytotoxic action towards cancer cells by inducing Nur77-dependent apoptosis and demonstrated good in vivo anti-hepatocellular carcinoma (HCC) activity. researchgate.netnih.gov

In another study, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide were synthesized and found to induce a non-apoptotic form of cell death called methuosis in various cancer cell lines. tandfonline.comnih.gov The lead compound, 12A, was particularly effective at inducing vacuolization and cell death in cancer cells while showing little toxicity to normal cells, and it significantly inhibited tumor growth in a mouse xenograft model. tandfonline.comtandfonline.com

Furthermore, the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold has been identified as a promising basis for developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that helps tumors evade the immune system, and its inhibition is a key strategy in cancer immunotherapy. nih.gov These compounds were found to be reversible competitive inhibitors of the IDO1 enzyme. nih.gov The indole core is also a key feature in molecules designed as kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov

Beyond cancer, the indole-pyridine structure is relevant for neurological conditions. For example, 5-(indol-2-yl)pyrazolo[3,4-b]pyridines have been identified as a new class of blockers for the TASK-3 channel, a two-pore-domain potassium (K2P) channel. nih.gov Since TASK-3 channels are expressed in neurons and are involved in modulating cellular excitability, their inhibitors are being explored for new neurological therapies. nih.gov

| Compound Class/Derivative | Biological Target/Mechanism | Therapeutic Potential | Reference |

|---|---|---|---|

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 Modulation / Apoptosis Induction | Anti-Hepatocellular Carcinoma | researchgate.netnih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides | Methuosis Induction | Anticancer | tandfonline.comnih.govtandfonline.com |

| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 Inhibition | Cancer Immunotherapy | nih.gov |

| 5-(indol-2-yl)pyrazolo[3,4-b]pyridines | TASK-3 Channel Blockade | Neurological Disorders, Cancer | nih.gov |

Metabolic Stability and Pharmacokinetic Considerations

Liver Microsome Stability (e.g., Human and Mouse Liver Microsomes)

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. springernature.com The microsomal stability assay involves incubating a test compound with liver microsomes from different species (such as human and mouse) in the presence of necessary cofactors like NADPH. springernature.combioduro.com The rate at which the parent compound disappears over time is measured, typically using LC-MS/MS analysis. protocols.io

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. bioduro.comprotocols.io These values help researchers rank compounds based on their metabolic liability and predict in vivo hepatic clearance. springernature.com Compounds with very short half-lives in these assays are often flagged as having potentially poor pharmacokinetic properties, prompting medicinal chemists to modify the structure to improve stability. researchgate.net For instance, the incorporation of fluorine atoms into a molecule is a common strategy to block sites of metabolism and enhance stability. chemrxiv.org

| Compound | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| NHPPC (A Pyrimidine (B1678525) Derivative) | Rat | % Remaining (60 min) | 42.8% | nih.gov |

| Dog | % Remaining (60 min) | 0.8% | ||

| Human | % Remaining (60 min) | 42.0% | ||

| Compound 4b (A Quinoline Derivative) | Human | t½ (min) | 44.6 min | nih.gov |

Patent Landscape and Intellectual Property

The patent landscape for indole-pyridine compounds is active, reflecting their therapeutic potential. A thorough understanding of existing intellectual property is crucial for developing new chemical entities and ensuring the freedom to operate.

Analysis of Existing Patent Applications Related to Indole-Pyridine Compounds

A review of the patent literature reveals that indole derivatives, including those combined with pyridine, are frequently claimed for a wide variety of therapeutic uses. The indole core is considered a versatile foundation for discovering drug-like molecules that can inhibit a range of biological targets. researchgate.netnih.gov

Patents have been filed for indole derivatives with applications in treating central nervous system disorders, such as migraine, where compounds are designed as 5HT1-receptor agonists. google.com In the field of oncology, numerous patents cover indole derivatives as kinase inhibitors. researchgate.netnih.gov For example, patents for substituted diamino-pyrimidine and diamino-pyridine derivatives describe their utility as PI3K inhibitors for treating cancer and immune-based disorders. nih.gov The broad claims in these patents often cover a core structure with various substitutions on the indole and pyridine rings, aiming to protect a wide chemical space. Other patents may focus on specific processes for producing indole compounds. google.com

Strategic Patenting for Novel Derivatives

Given the extensive existing patent landscape, strategic patenting is essential for protecting new discoveries in the indole-pyridine class. One common strategy is to develop novel derivatives with improved properties. Modifications to the substituents on the indole or pyridine rings can lead to enhanced potency, selectivity, or improved pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov Such improvements can form the basis of a new patent application, even if the core scaffold is known.

Another strategy involves discovering and patenting new therapeutic uses for known compounds. If a previously described indole-pyridine compound is found to be effective for a new medical indication, a method-of-use patent can be sought. Furthermore, innovations in formulation, combination therapies, or specific crystalline forms (polymorphs) of a compound can also be patentable and offer a way to secure intellectual property. kangxin.com

Freedom to Operate Analysis

A Freedom to Operate (FTO) analysis is a critical step in the commercial development of any new drug candidate. patentpc.com Its purpose is to determine whether a proposed product, process, or service can be commercialized with minimal risk of infringing on the valid intellectual property rights of third parties. scienceopen.comdrugpatentwatch.com An FTO analysis should be conducted at the earliest possible stage of a project to avoid investing significant resources into a product that cannot be brought to market. scienceopen.com

The process involves a thorough search of patent literature, including both granted patents and published applications. abg-ip.com The search must cover all aspects of the product, which for a chemical drug includes the compound itself, its synthesis, any intermediates, different physical forms (salts, crystals), formulations, and its therapeutic uses. kangxin.com

Once potentially relevant patents are identified, their claims must be carefully analyzed by a patent attorney to assess the risk of infringement. scienceopen.com The outcome of the FTO analysis informs strategic decisions, which may include proceeding with development, modifying the product to avoid infringement, licensing the necessary patents from third parties, or challenging the validity of a blocking patent. patentpc.com

Future Directions and Research Gaps

Exploration of Additional Therapeutic Areas

The therapeutic potential of the indole-pyridine scaffold is not confined to a single disease category. Derivatives of the closely related isomer, 5-(pyridin-3-yl)-1H-indole, have shown promise in cancer immunotherapy as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and as modulators of the orphan nuclear receptor Nur77, which is implicated in apoptosis. nih.govnih.gov Specifically, 5-(pyridin-3-yl)-1H-indole-4,7-dione has been identified as a promising scaffold for developing reversible competitive inhibitors of IDO1. nih.gov Furthermore, other indole (B1671886) derivatives have been investigated for a wide range of biological activities, including the inhibition of tubulin polymerization, interaction with G-quadruplex DNA, and the modulation of kinesin activity. nih.govnih.govnih.gov